N'-(6-methyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide
Description
N'-(6-Methyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide is a benzohydrazide derivative featuring a 6-methylbenzothiazole moiety linked via a hydrazide bridge to a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group. This structure combines a heterocyclic benzothiazole core, known for its pharmacological relevance, with a sulfonamide-modified aromatic system. The 4-methylpiperidinyl sulfonyl group enhances solubility and may influence target binding through steric and electronic effects.
Properties
IUPAC Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-14-9-11-25(12-10-14)30(27,28)17-6-4-16(5-7-17)20(26)23-24-21-22-18-8-3-15(2)13-19(18)29-21/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONVYDGMINBMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-methyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the benzothiazole ring via alkylation using methyl iodide or a similar reagent.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately through the hydrogenation of pyridine or by cyclization of a suitable precursor.
Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling Reaction: Finally, the benzothiazole and piperidine derivatives are coupled together using a hydrazide linkage, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N’-(6-methyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N’-(6-methyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(6-methyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiazole-Hydrazide Derivatives
Compounds sharing the benzothiazole-hydrazide scaffold exhibit variations in substituents that modulate physicochemical and biological properties. Key examples include:
Key Observations :
- Substituents on the hydrazide moiety (e.g., nitro, furan, chloro) influence melting points and yields, with electron-withdrawing groups (NO₂, Cl) correlating with higher melting points .
Sulfonamide-Containing Analogs
Sulfonamide derivatives with benzothiazole or piperidine components highlight the role of the sulfonyl group in bioactivity:
Key Observations :
- Replacement of piperidine with piperazine (as in ) alters conformational flexibility and hydrogen-bonding capacity.
- Fluorine substitution on benzothiazole (e.g., ) may enhance metabolic stability compared to the target’s methyl group .
Substituent Effects on Bioactivity
- Antimicrobial Activity : Benzohydrazides with electron-deficient aryl groups (e.g., nitro, chloro) show enhanced antimicrobial effects due to increased membrane permeability .
- Antitumor Activity : Copper(II) complexes of benzohydrazides exhibit cytotoxicity via DNA intercalation, suggesting the target compound’s hydrazide moiety could be metal-chelating .
Biological Activity
N'-(6-methyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 348.43 g/mol. It features a benzothiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered enzymatic activity.
- Receptor Modulation : The piperidine moiety could influence neurotransmitter receptors, impacting central nervous system (CNS) functions.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have shown that it inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds:
- Study on Anticonvulsant Activity : A series of benzothiazole derivatives were tested for anticonvulsant properties using the maximal electroshock (MES) test. Compounds similar in structure showed promising results without significant neurotoxicity .
- Neuroprotective Effects : Research indicates that benzothiazole derivatives exhibit neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Antitubercular Activity : Recent advances in benzothiazole-based compounds have demonstrated efficacy against Mycobacterium tuberculosis in vitro and in vivo, highlighting their potential as new therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
